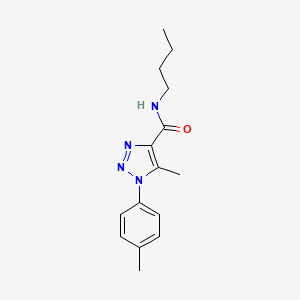

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a p-tolyl (4-methylphenyl) group and at position 5 with a methyl group. The carboxamide moiety at position 4 is functionalized with an N-butyl chain.

Synthesis:

The compound is synthesized via a two-step procedure:

Carboxylic acid activation: 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Amide coupling: The acid chloride reacts with n-butylamine to yield the target carboxamide. Structural confirmation is achieved through IR, ¹H NMR, and mass spectrometry .

Properties

IUPAC Name |

N-butyl-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-4-5-10-16-15(20)14-12(3)19(18-17-14)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJHPDCTLPCWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from p-tolyl azide, and the alkyne precursor is typically a butyl-substituted alkyne.

Carboxamide Formation: The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl moiety, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

Oxidation: Products may include p-toluic acid or p-tolualdehyde.

Reduction: Products may include N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-amine.

Substitution: Products depend on the nucleophile used but can include various substituted triazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 16.63 μM against Caco-2 colorectal adenocarcinoma cells, indicating strong anticancer activity . The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species generation and mitochondrial membrane potential disruption .

Mechanism of Action

The compound's mechanism involves interaction with DNA and proteins such as bovine serum albumin (BSA), which are critical for cellular function. Molecular docking studies suggest that the compound binds effectively to target sites within these biomolecules, leading to inhibition of cancer cell proliferation .

Case Study: Structure-Activity Relationship

A detailed study on the structural variations among triazole derivatives indicated that modifications at specific positions significantly affect their biological activity. For example, the presence of a p-tolyl group enhances the compound's binding affinity and cytotoxicity compared to other substituents .

Agricultural Applications

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. This compound can be explored as a potential agricultural fungicide due to its ability to inhibit fungal growth. The triazole ring is known for its effectiveness against a range of plant pathogens, making it a candidate for development as a protective agent in crops .

Mode of Action

The fungicidal activity is attributed to the inhibition of sterol biosynthesis in fungi, disrupting cell membrane integrity and function. This mode of action is similar to other triazole fungicides currently in use .

Materials Science

Corrosion Inhibition

this compound has shown potential as a corrosion inhibitor in metal protection applications. The compound's ability to form stable complexes with metal ions can prevent corrosion processes by forming a protective layer on metal surfaces .

Performance Evaluation

In laboratory settings, the efficacy of this compound as a corrosion inhibitor has been evaluated through electrochemical methods. Results indicate that it significantly reduces corrosion rates compared to untreated samples .

Summary Table: Applications Overview

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis via ROS generation |

| Interaction with DNA/BSA | Binds effectively to target sites | |

| Agricultural | Fungicide | Inhibits fungal growth by disrupting sterol biosynthesis |

| Materials Science | Corrosion inhibitor | Forms protective layers on metal surfaces |

Mechanism of Action

The mechanism of action of N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, such as those related to inflammation or cell proliferation.

Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Key Observations:

R₁ (Aryl Group) :

- Electron-donating groups (e.g., 4-methylphenyl in the target compound) enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).

- Heteroaromatic R₁ (e.g., benzoisoxazolyl in ) improves binding affinity to certain targets due to π-π stacking interactions .

Amino (): Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antiproliferative activity against renal cancer cells). Trifluoromethyl (): Boosts electrophilic character, improving target selectivity (e.g., c-Met kinase inhibition) .

R₃ (Amide Substituent) :

- Alkyl chains (e.g., n-butyl in Target) : Improve solubility and reduce cytotoxicity compared to aromatic substituents.

- Aromatic/heterocyclic R₃ (e.g., 3-acetylphenyl in ) : Enhance target affinity but may increase metabolic degradation .

Biological Activity

N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound is synthesized primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction allows for the formation of triazoles from azides and alkynes, yielding both 1,4- and 1,5-disubstituted triazoles depending on specific reaction conditions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Research indicates that compounds with a triazole moiety can effectively inhibit various microbial strains. The mechanism of action often involves disruption of cell membrane integrity or interference with metabolic pathways critical for microbial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of 6.06 μM against H460 lung cancer cells, indicating potent anticancer activity . The underlying mechanisms include the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential neuroprotective effects . It has been observed to protect neuronal cells from oxidative stress-induced damage and may inhibit neuroinflammatory processes by blocking key signaling pathways such as NF-κB .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand how variations in substituents affect activity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide | Contains an o-tolyl group instead of p-tolyl | Different substitution pattern affects biological activity |

| 5-Methyl-N-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide | Pyridine ring as a substituent | Potentially different interaction profiles with biological targets |

| N-Diphenyl-N-butyltriazole | Two phenyl groups instead of one | Enhanced lipophilicity may influence absorption and distribution |

This table illustrates how variations in substituents can lead to significant differences in properties and potential applications while maintaining a core triazole structure.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against various bacterial strains and found it exhibited significant inhibitory effects on Gram-positive bacteria at concentrations as low as 10 μg/mL.

- Anticancer Research : In research focused on lung cancer cell lines (H460), the compound induced apoptosis through ROS generation and activation of apoptotic markers such as LC3 and γ-H2AX .

- Neuroprotection : Another investigation highlighted its ability to mitigate neurotoxicity in cellular models exposed to oxidative stressors like H2O2 by reducing ROS levels and inhibiting inflammatory cytokine production .

Q & A

Q. What are the validated synthetic routes for N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide functionalization. A general procedure involves:

- Condensation of p-tolyl azide with a butyl-substituted alkyne precursor.

- Reaction with a methyl-isocyanide derivative to form the triazole core.

- Purification via column chromatography and recrystallization. Purity is confirmed by -/-NMR (e.g., δ 2.48 ppm for triazole-CH, δ 2.39 ppm for p-tolyl-CH), HRMS (e.g., [M+H] at m/z 344.1511), and HPLC (>99% purity) .

Q. How can researchers address solubility limitations of this triazole carboxamide in aqueous systems?

Low water solubility is a common issue due to hydrophobic substituents (e.g., N-butyl, p-tolyl). Strategies include:

- Using co-solvents like DMSO or cyclodextrin-based encapsulation.

- Derivatization with polar groups (e.g., hydroxyl, carboxylate) while retaining bioactivity.

- Optimizing solvent mixtures for in vitro assays (e.g., 10% DMSO in PBS) .

Q. Which enzymatic targets are associated with this compound, and how are inhibitory assays designed?

The compound shares structural motifs with triazole-based inhibitors targeting COX-2, kinases (e.g., B-Raf), and bacterial SOS response proteins. Assay design involves:

Q. What spectroscopic and chromatographic methods are critical for structural validation?

Key techniques include:

- NMR : -NMR for substituent confirmation (e.g., aromatic protons at δ 7.35–7.57 ppm, NH signals at δ 7.89 ppm).

- HRMS : Accurate mass analysis to verify molecular formula (e.g., CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies focus on:

- Triazole substituents : Replacing N-butyl with branched alkyl chains to enhance membrane permeability.

- p-Tolyl modifications : Introducing electron-withdrawing groups (e.g., -F, -NO) to improve target binding.

- Carboxamide variants : Testing secondary/tertiary amides for metabolic stability. Example: Analogues with quinolin-2-yl groups showed enhanced Wnt/β-catenin pathway inhibition .

Q. What crystallographic tools resolve structural ambiguities in triazole derivatives?

Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. Key steps:

Q. How can contradictory in vitro vs. in vivo efficacy data be systematically analyzed?

Discrepancies often arise from pharmacokinetic (PK) challenges. Mitigation involves:

Q. What computational methods predict binding modes with Wnt/β-catenin pathway proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:

Q. How do researchers validate selectivity across kinase family members?

High-throughput kinase profiling (e.g., Eurofins KinaseProfiler™) assesses inhibition at 1 µM concentration. Data interpretation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.